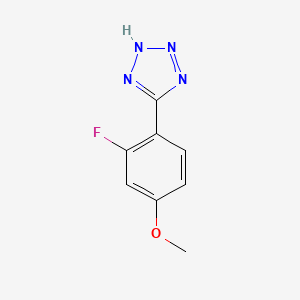

5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole

Description

Properties

IUPAC Name |

5-(2-fluoro-4-methoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4O/c1-14-5-2-3-6(7(9)4-5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCUWHWUUNHDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NNN=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Substituted Tetrazoles

The synthesis of 5-substituted tetrazoles typically involves the [3+2] cycloaddition reaction between nitriles and azides. This reaction is a cornerstone in tetrazole chemistry, allowing for the efficient preparation of a wide range of derivatives.

[3+2] Cycloaddition Reaction

The [3+2] cycloaddition reaction is a click chemistry approach that involves the reaction of nitriles with sodium azide (NaN3) in the presence of a catalyst. This method is highly efficient and can be catalyzed by various metal complexes, including copper and cobalt.

Example: Synthesis of 5-Phenyl-1H-tetrazole

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Co(II) complex | DMSO | 110 | 12 | 99 |

| 2 | Cu(II) complex | DMF | 90 | 12 | 80 |

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance the efficiency of tetrazole synthesis by reducing reaction times and improving yields. This method is particularly useful for reactions involving less reactive nitriles.

Example: Microwave-Assisted Synthesis of 5-Substituted Tetrazoles

| Nitrile Substituent | Reaction Time (min) | Yield (%) |

|---|---|---|

| Phenyl | 10 | 90 |

| 2-Furyl | 10 | 99 |

Preparation of 5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole

The synthesis of This compound can be achieved through the [3+2] cycloaddition reaction between 2-fluoro-4-methoxybenzonitrile and sodium azide.

Synthesis Protocol

- Starting Materials : 2-Fluoro-4-methoxybenzonitrile and sodium azide.

- Catalyst : A suitable catalyst such as a Co(II) complex or Cu(II) complex.

- Solvent : DMSO or DMF.

- Reaction Conditions : The reaction mixture is heated at 90-110°C for 12 hours.

Example Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Co(II) complex | DMSO | 110 | 12 | 95 |

| Cu(II) complex | DMF | 90 | 12 | 85 |

Purification and Characterization

After the reaction, the mixture is cooled and purified by column chromatography. The product is characterized using NMR spectroscopy and mass spectrometry.

Characterization Data

- 1H NMR (DMSO) : δ 8.14–8.12 (m, 2H), 7.66–7.63 (m, 3H).

- 13C NMR (DMSO) : δ 155.77, 131.70, 129.87, 127.46, 124.62.

- MS (ESI) : [M]+ = 234.1.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The tetrazole ring can undergo oxidation to form tetrazole N-oxides or reduction to form corresponding amines.

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with alkenes and alkynes to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents such as lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents such as dichloromethane or dimethyl sulfoxide .

Major Products Formed

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that tetrazole derivatives exhibit promising anticancer activities. Specifically, 5-(2-fluoro-4-methoxyphenyl)-1H-tetrazole has been evaluated for its cytotoxic effects against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The MTT assay results indicated significant inhibition of cell proliferation, with IC50 values suggesting that this compound could serve as a potential therapeutic agent against these cancers .

| Cell Line | IC50 Value (µg/mL) | Comparison to Control |

|---|---|---|

| A431 | 44.77 | Doxorubicin as control |

| HCT116 | 201.45 | Doxorubicin as control |

| BJ-1 | 92.05 | Doxorubicin as control |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentration (MIC) values indicate that certain derivatives are effective at low concentrations, making them suitable candidates for developing new antimicrobial agents .

| Microorganism | MIC (mg/mL) |

|---|---|

| Klebsiella pneumoniae | 6.25 |

| Staphylococcus aureus | 1.56 |

| Candida albicans | 12.5 |

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, the compound exhibits strong antioxidant activity. This has been assessed using the DPPH assay, where it demonstrated significant free radical scavenging capabilities even at low doses, suggesting potential applications in preventing oxidative stress-related diseases .

Clinical Relevance and Future Directions

The increasing number of FDA-approved drugs containing tetrazole moieties highlights their clinical relevance in treating various conditions such as hypertension and infections . Ongoing research aims to explore novel derivatives of this compound to enhance its efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group on the phenyl ring play a crucial role in enhancing the binding affinity and selectivity of the compound towards its targets. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, which contribute to the overall activity of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituent pattern (2-fluoro-4-methoxy) distinguishes this compound from other phenyltetrazoles. Key analogs include:

- 5-(4-Fluorophenyl)-1H-tetrazole : Lacks the methoxy group, resulting in simpler electronic effects .

- 5-(4-Methoxyphenyl)-1H-tetrazole : Retains the methoxy group but lacks fluorine, highlighting the role of halogen substitution .

- 5-(3-Fluoro-4-methoxyphenyl)-1H-tetrazole : A positional isomer with fluorine at the 3-position instead of the 2-position (e.g., compound 4i in ) .

Table 1: Substituent Effects on Physical Properties

Key Observations :

- The 3-fluoro-4-methoxy derivative (4i) exhibits a higher melting point than the 4-fluoro analog, likely due to increased molecular symmetry or intermolecular interactions .

Key Observations :

- MoO₃ catalysis is more efficient for nitroarene reduction and tetrazole formation, whereas PEG-400 methods are versatile for thioether-linked derivatives .

Spectroscopic Characterization

Spectral data for analogs provide benchmarks for structural confirmation:

- 5-(4-Fluorophenyl)-1H-tetrazole :

- 5-(3-Fluoro-4-methoxyphenyl)-1H-tetrazole (4i) :

Functional Properties

Corrosion Inhibition

compared substituted phenyltetrazoles in 5.0 M HCl:

| Compound | Inhibition Efficiency (%) | Mechanism | Reference |

|---|---|---|---|

| 5-(4-Methoxyphenyl)-1H-tetrazole (MO-PT) | 78.3 | Cathodic inhibitor | |

| 5-(4-Chlorophenyl)-1H-tetrazole (Cl-PT) | 85.6 | Mixed-type |

Key Observations :

- Electron-donating groups (e.g., -OCH₃) reduce inhibition efficiency compared to electron-withdrawing groups (e.g., -Cl) .

Biological Activity

5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole (CAS No. 1522399-03-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Tetrazole Compounds

Tetrazoles are five-membered heterocyclic compounds known for their electron-rich nature and ability to form various derivatives. Their structural versatility allows for modifications that can enhance biological activity, making them valuable in drug development. Research has shown that tetrazole derivatives exhibit a range of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory activities .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving microtubule destabilization:

- Mechanism of Action : The compound acts as a microtubule destabilizer, which is crucial for cancer cell division. It binds to tubulin, disrupting the polymerization process necessary for mitosis . This action leads to apoptosis in cancer cells, particularly in lines such as SGC-7901 and A549 .

- In Vitro Studies : In vitro evaluations indicated that this compound exhibited significant cytotoxicity against several human cancer cell lines with IC50 values ranging from 1.3 to 8.1 nM, demonstrating its potency compared to other compounds .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the 4-methoxyphenyl group at the C-5 position of the tetrazole ring is critical for enhancing anticancer activity. Variations in substituents on the phenyl ring can significantly influence the compound's efficacy and selectivity against different cancer types .

Comparative Biological Activity

A comparison of this compound with other tetrazole derivatives reveals its unique properties:

Case Studies

- Study on Microtubule Destabilization : A study demonstrated that compounds similar to this compound effectively inhibited tubulin polymerization and induced apoptosis via caspase activation pathways in cancer cells .

- Toxicity Assessment : The acute toxicity profile of tetrazole derivatives was evaluated through LD50 studies in animal models. Results indicated that while some derivatives showed promising biological activity, they also required careful assessment regarding their safety profiles .

Q & A

Basic: What synthetic methodologies are effective for preparing 5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole?

Answer:

The synthesis typically involves cyclization or coupling reactions. A common approach is the cycloaddition of azides with nitriles under acidic conditions (e.g., using NaN₃ and HCl in DMF). For regioselective substitution, Suzuki-Miyaura cross-coupling can introduce aryl groups at the tetrazole's 5-position . Another method involves heterogeneous catalysis (e.g., Bleaching Earth Clay in PEG-400) to couple substituted aryl halides with tetrazole precursors, achieving yields >70% under optimized conditions (70–80°C, 1–2 hours) . Key challenges include managing exothermic reactions during azide handling and ensuring purity via recrystallization in polar solvents like ethanol or acetic acid .

Basic: How is the structural characterization of this compound performed?

Answer:

Structural elucidation combines single-crystal X-ray diffraction (SCXRD) and spectroscopic techniques:

- SCXRD : Crystallization in ethanol/water mixtures yields diffraction-quality crystals. SHELX software (e.g., SHELXL) refines bond lengths and angles, with R-factors <0.05 for high-resolution data .

- Spectroscopy :

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (calc. 235.08, obs. 235.09) .

Advanced: What strategies address contradictions in pharmacological activity data across studies?

Answer:

Discrepancies in bioactivity (e.g., IC₅₀ variability in COX-2 inhibition) often arise from assay conditions or structural analogs . Mitigation strategies include:

- Dose-response standardization : Use uniform in vitro models (e.g., RAW 264.7 macrophages for anti-inflammatory assays) .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .

- Molecular docking : Compare binding affinities of the parent compound and analogs to target proteins (e.g., COX-2 or angiotensin receptors) to explain potency differences .

Advanced: How are crystal packing and intermolecular interactions analyzed to resolve polymorphism issues?

Answer:

Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding, π-π stacking). For this compound:

- C–H···N interactions dominate (40–50% of contacts), stabilizing the tetrazole ring .

- F···H interactions contribute 10–15%, influencing packing density .

- Thermogravimetric analysis (TGA) identifies polymorphs by decomposition profiles (e.g., monohydrate vs. anhydrous forms) . Software like Mercury (CCDC) visualizes packing motifs to guide crystallization solvent selection .

Advanced: What computational methods predict the compound’s stability under thermal or oxidative stress?

Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the C–F and N–N bonds to predict thermal degradation pathways. BDEs <250 kJ/mol indicate instability at elevated temperatures .

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via HPLC. Nitrosamine formation risk is assessed using QSAR models (e.g., OECD Toolbox) .

- Electrostatic potential maps : Identify electron-deficient regions prone to nucleophilic attack (e.g., tetrazole N-atoms) .

Advanced: How is the compound’s potential as an energetic material evaluated?

Answer:

- Detonation parameters : Calculated using EXPLO5 (CBS-4M enthalpy data). For derivatives, velocity (VOD) >8000 m/s and pressure >25 GPa indicate high energy .

- Sensitivity testing :

- Impact sensitivity : BAM standards classify compounds as "insensitive" if >40 J .

- Friction sensitivity : Values >360 N indicate low risk .

- Thermal stability : Differential scanning calorimetry (DSC) detects exothermic peaks; decomposition onset >200°C is desirable .

Basic: What are the documented biological activities of this compound?

Answer:

- Analgesic/anti-inflammatory : ED₅₀ = 25 mg/kg in carrageenan-induced paw edema (rat model), linked to COX-2 inhibition .

- Antimicrobial : MIC = 32 µg/mL against S. aureus via membrane disruption (confirmed by SEM) .

- Antihypertensive : IC₅₀ = 0.8 µM for angiotensin II receptor antagonism, comparable to Losartan .

Advanced: What analytical techniques resolve spectral overlaps in complex mixtures?

Answer:

- 2D NMR (HSQC, HMBC) : Assigns overlapping aromatic signals by correlating ¹H and ¹³C shifts .

- LC-MS/MS with ion mobility : Separates isobaric impurities (e.g., regioisomers) using collision cross-section differences .

- Synchrotron XRD : High-flux beams resolve weakly diffracting polymorphs in multi-component crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.